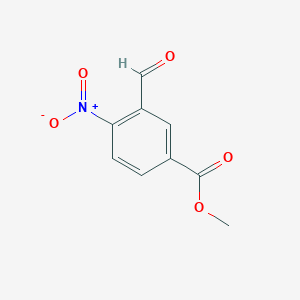
3,5-ジフルオロ-2-ニトロフェノール
概要
説明
Zolunicant, also known as 18-Methoxycoronaridine, is a derivative of ibogaine. It was developed by a research team led by pharmacologist Stanley D. Glick from Albany Medical College and chemists Upul K. Bandarage and Martin E. Kuehne from the University of Vermont in 1996 . This compound has shown promise in reducing self-administration of various addictive substances, including morphine, cocaine, methamphetamine, nicotine, and sucrose .
科学的研究の応用
Chemistry
In chemistry, zolunicant is used as a model compound to study the effects of structural modifications on pharmacological activity. Researchers explore how changes to the molecule’s structure impact its interactions with various receptors and enzymes .
Biology
In biology, zolunicant is used to investigate the mechanisms of addiction and reward pathways. It has been shown to reduce self-administration of addictive substances in animal models, making it a valuable tool for studying addiction .
Medicine
In medicine, zolunicant is being explored as a potential treatment for addiction. Its ability to reduce the self-administration of addictive substances suggests it could be used to help individuals overcome addiction to drugs like morphine, cocaine, and nicotine .
Industry
In industry, zolunicant is used in the development of new pharmaceuticals. Its unique properties make it a valuable starting point for the synthesis of new compounds with potential therapeutic applications .
作用機序
Zolunicant exerts its effects primarily through antagonism of nicotinic α3β4 receptors. This action reduces the rewarding effects of addictive substances, thereby decreasing self-administration. The compound also interacts with other receptors, including μ-opioid and κ-opioid receptors, which may contribute to its overall effects .
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
生化学分析
Biochemical Properties
It is known that nitrophenols, a group of compounds to which 3,5-Difluoro-2-nitrophenol belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Nitrophenols have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
It is known that nitrophenols can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that nitrophenols can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that nitrophenols can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that nitrophenols can be involved in various metabolic pathways and can interact with various enzymes and cofactors
Transport and Distribution
It is known that nitrophenols can interact with various transporters and binding proteins and can have various effects on localization or accumulation
Subcellular Localization
It is known that nitrophenols can be localized to specific compartments or organelles and can have various effects on activity or function
準備方法
Synthetic Routes and Reaction Conditions
Zolunicant is synthesized through a multi-step process starting from ibogaineThe reaction conditions typically involve the use of methanol and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of zolunicant involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to maintain consistency and quality .
化学反応の分析
Types of Reactions
Zolunicant undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can be used to convert zolunicant into its reduced forms, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under mild conditions.
Substitution: Common reagents include halogenating agents like chlorine (Cl₂) and bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives with different functional groups .
類似化合物との比較
Similar Compounds
Ibogaine: The parent compound from which zolunicant is derived. It has similar anti-addictive properties but also has hallucinogenic effects.
Noribogaine: A metabolite of ibogaine with similar pharmacological properties but reduced hallucinogenic effects.
18-Methoxycoronaridine: Another derivative of ibogaine with similar anti-addictive properties.
Uniqueness of Zolunicant
Zolunicant is unique in its ability to reduce self-administration of a wide range of addictive substances without producing hallucinogenic effects. This makes it a promising candidate for the development of new treatments for addiction .
特性
IUPAC Name |
3,5-difluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQHPNDCQUCZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473712 | |
| Record name | 3,5-difluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151414-46-9 | |
| Record name | 3,5-difluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



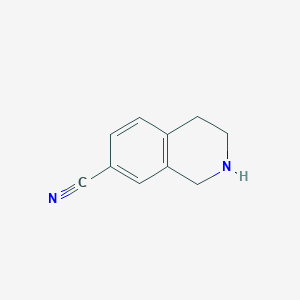
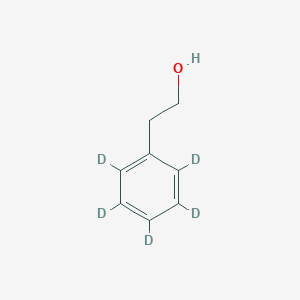
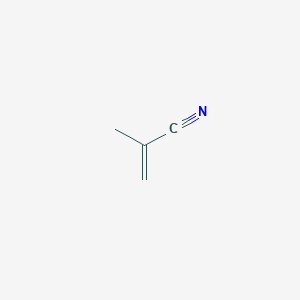
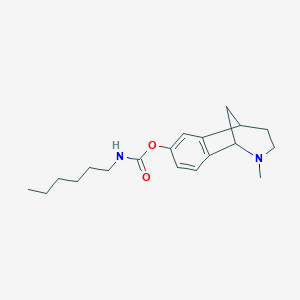
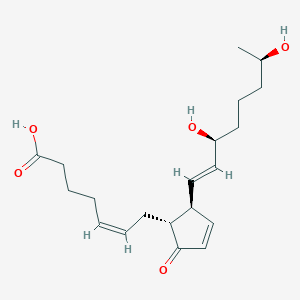

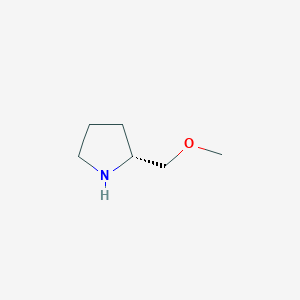
![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)


